molecular formula C32H40F3N5O11 B13716635 N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine CAS No. 210345-01-0

N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine

Cat. No.: B13716635
CAS No.: 210345-01-0
M. Wt: 727.7 g/mol
InChI Key: RPBOFHGWCDGAEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions (e.g., palladium catalysts for Suzuki-Miyaura coupling) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine is unique due to its specific amino acid sequence and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

CAS No.

210345-01-0

Molecular Formula

C32H40F3N5O11

Molecular Weight

727.7 g/mol

IUPAC Name

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H40F3N5O11/c1-6-15(4)27(40-28(47)20(9-10-23(42)43)38-30(49)26(14(2)3)36-16(5)41)31(50)39-21(13-24(44)45)29(48)37-17-7-8-18-19(32(33,34)35)12-25(46)51-22(18)11-17/h7-8,11-12,14-15,20-21,26-27H,6,9-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)

InChI Key

RPBOFHGWCDGAEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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